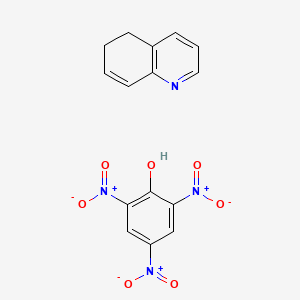
5,6-Dihydroquinoline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydroquinoline typically involves the Skraup synthesis, which is a well-known method for producing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting product is then subjected to further reactions to obtain 5,6-dihydroquinoline.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid . This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods: Industrial production of 5,6-dihydroquinoline involves large-scale Skraup synthesis, with careful control of reaction conditions to ensure high yields and purity. For 2,4,6-trinitrophenol, industrial production involves the continuous nitration of phenol in specialized reactors designed to handle the highly exothermic nature of the reaction and the explosive properties of the product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydroquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo reduction reactions to form aminophenols and substitution reactions where the nitro groups can be replaced by other functional groups .
Major Products: The major products formed from the reactions of 5,6-dihydroquinoline include quinoline derivatives and various substituted quinolines. For 2,4,6-trinitrophenol, the major products include aminophenols and other substituted phenols .
Scientific Research Applications
5,6-Dihydroquinoline and 2,4,6-trinitrophenol have diverse applications in scientific research. In chemistry, 5,6-dihydroquinoline is used as a building block for the synthesis of various heterocyclic compounds.
2,4,6-Trinitrophenol is used in analytical chemistry as a reagent for the detection of metals and in the synthesis of dyes and pigments. It also has applications in the field of explosives due to its highly energetic nature .
Mechanism of Action
The mechanism of action of 5,6-dihydroquinoline involves its interaction with various molecular targets, including enzymes and receptors. Its effects are mediated through the modulation of these targets, leading to changes in cellular processes.
2,4,6-Trinitrophenol exerts its effects through the release of energy upon decomposition, which can be harnessed in explosive applications. It also interacts with biological molecules, leading to its use as an antiseptic and in burn treatments .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5,6-dihydroquinoline include other quinoline derivatives such as quinoline and isoquinoline . For 2,4,6-trinitrophenol, similar compounds include other nitroaromatic compounds like 2,4-dinitrophenol and trinitrotoluene .
Uniqueness: The uniqueness of 5,6-dihydroquinoline lies in its structural features that allow for diverse chemical reactivity and potential biological activity. 2,4,6-Trinitrophenol is unique due to its high energy content and reactivity, making it valuable in both industrial and research applications .
Properties
CAS No. |
54087-12-6 |
|---|---|
Molecular Formula |
C15H12N4O7 |
Molecular Weight |
360.28 g/mol |
IUPAC Name |
5,6-dihydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H9N.C6H3N3O7/c1-2-6-9-8(4-1)5-3-7-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-3,5-7H,1,4H2;1-2,10H |
InChI Key |
IYZWGSSEDDJQDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















